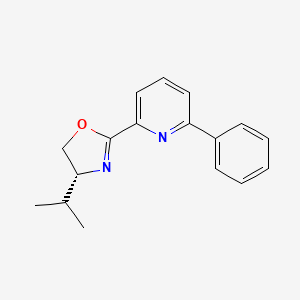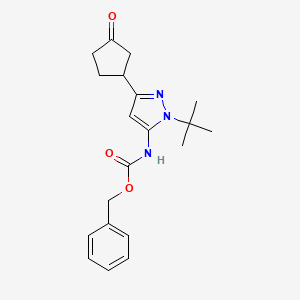
S-Gboxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Gboxin is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with methyl and isopropyl groups, and a benzimidazolium moiety substituted with a trifluoromethylphenyl group. The presence of iodide as a counterion adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Gboxin typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The starting material, 5-methyl-2-propan-2-ylcyclohexanol, is reacted with an appropriate acylating agent to form the ester derivative.
Benzimidazole Formation: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reaction: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Quaternization: The benzimidazole derivative is quaternized with an alkylating agent to form the benzimidazolium salt.
Coupling Reaction: The cyclohexyl ester and the benzimidazolium salt are coupled under appropriate conditions to form the final product.
Iodide Addition: The iodide counterion is introduced by reacting the product with an iodide salt.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring and the benzimidazole moiety.
Reduction: Reduction reactions can target the benzimidazolium ion, potentially converting it back to the neutral benzimidazole.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include cyclohexanone derivatives and oxidized benzimidazole compounds.
Reduction: Reduced forms of the benzimidazole moiety.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Probes: Used as a probe in biological studies to investigate cellular processes.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of S-Gboxin involves interaction with specific molecular targets. The benzimidazolium moiety can interact with nucleic acids and proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The iodide ion may play a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
- (5-Methyl-2-isopropylcyclohexyl) formate
- (5-Methyl-2-propan-2-ylcyclohexyl) prop-2-enoate
- 2-Isopropyl-5-methylcyclohexyl cyanoacetate
Uniqueness
- Structural Complexity : The presence of both a cyclohexyl ring and a benzimidazolium moiety makes it structurally unique.
- Functional Groups : The trifluoromethyl group and iodide ion contribute to its distinct chemical properties.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJNAWCJSUZDG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8180657.png)





![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide](/img/structure/B8180716.png)



